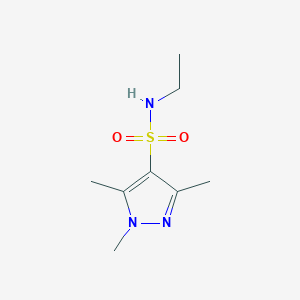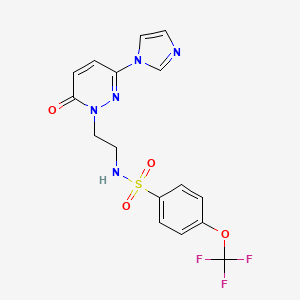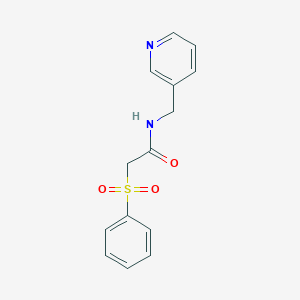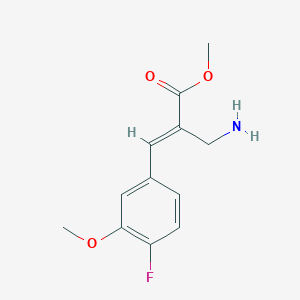![molecular formula C17H15ClN2O3 B2742381 N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 851989-37-2](/img/structure/B2742381.png)
N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide, also known as Cmpd-1, is a novel small molecule that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
科学的研究の応用
Neurokinin-1 Receptor Antagonism
This compound is part of a class that includes orally active, water-soluble neurokinin-1 receptor antagonists suitable for both intravenous and oral clinical administration. Such compounds show promise in pre-clinical tests for efficacy in emesis and depression, highlighting their potential therapeutic applications (Harrison et al., 2001).
Antinociceptive Activity
Another study synthesized derivatives related to N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide and evaluated their antinociceptive activity. This work demonstrated that certain compounds within this class are significantly more active than standard drugs like dipyrone and aspirin in various pain models, suggesting potential as new pain management medications (Önkol et al., 2004).
Insecticidal and Antimicrobial Applications
Research into the synthesis and biological evaluation of compounds within this chemical class has also revealed insecticidal and antimicrobial properties. For example, certain synthesized analogs have shown good activity against pests like the diamondback moth, offering insights into new pesticide development (Qi et al., 2014). Similarly, derivatives have been prepared with excellent antibacterial and antifungal activities, indicating their potential as leads for developing new antimicrobial agents (Zala et al., 2015).
Anticancer Activity
Compounds synthesized from this chemical framework have been assessed for their immunosuppressive and anticancer activities. Notably, certain N-aryl-3-(indol-3-yl)propanamides showed significant inhibitory activity in vitro and in vivo models, underscoring their potential as immunosuppressive or anticancer agents (Giraud et al., 2010).
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-11-6-7-12(18)10-13(11)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKVEVKTJOECMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2742298.png)
![2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2742301.png)


![2-({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amino)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2742308.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2742309.png)




![4-[(2-Hydroxycyclopentyl)amino]phenol](/img/structure/B2742318.png)
![6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2742319.png)

![N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2742321.png)